molecular formula C10H17Cl2N7 B1404881 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride CAS No. 1351619-32-3

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Cat. No. B1404881
M. Wt: 306.19 g/mol
InChI Key: WWMPNPTWIVPYGO-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antihypertensive Agent Development

  • A study by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which included structures similar to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride, and found promising antihypertensive activity in some compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Library Synthesis for Medicinal Chemistry

  • Baindur et al. (2003) described an efficient solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, showcasing the versatility of this compound class in medicinal chemistry (Baindur, Chadha, & Player, 2003).

Potential for Parkinson's Disease Treatment

  • Vu et al. (2004) investigated derivatives of [1,2,4]triazolo[1,5-c]pyrimidine as potent adenosine A(2a) receptor antagonists, indicating potential application in treating Parkinson's disease (Vu et al., 2004).

Hypoglycemic Agent Exploration

  • Wu et al. (1990) synthesized tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, a structure related to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride, but found them lacking significant hypoglycemic activity (Wu, Maccoss, Ikeler, Hirshfield, Arison, & Tolman, 1990).

Investigation of Antagonist Activity

  • Watanabe et al. (1992) prepared a series of compounds with structures related to this chemical, exploring their 5-HT2 antagonist activity in the context of potential therapeutic applications (Watanabe et al., 1992).

properties

IUPAC Name

3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMPNPTWIVPYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 6
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

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